

# Inogatran: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Inogatran |           |
| Cat. No.:            | B133910   | Get Quote |

An in-depth analysis of the synthetic thrombin inhibitor **Inogatran**, covering its chemical properties, pharmacological data, experimental methodologies, and its role in the context of thrombin-mediated signaling pathways.

## **Chemical Identity and Synonyms**

**Inogatran** is a low molecular weight, peptidomimetic direct inhibitor of thrombin.[1] Its chemical identity is well-defined, with established nomenclature and a range of synonyms used in scientific literature and commercial databases.

The IUPAC name for **Inogatran** is 2-{[(2R)-1-[(2S)-2-[(4-

Carbamimidamidopropyl)carbamoyl]piperidin-1-yl]-3-cyclohexyl-1-oxopropan-2-yl]amino}acetic acid.[2] An alternative IUPAC name found in chemical databases is 2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid.

**Inogatran** is also known by several synonyms, which are crucial for comprehensive literature and database searches. These include:

- H-314-27[3][4]
- N-[(1R)-2-Cyclohexyl-1-[[(2S)-2-[(3-guanidinopropyl)carbamoyl]piperidino]carbonyl] ethyl]glycine[2]



• PPA-762

# **Quantitative Pharmacological Data**

The efficacy and characteristics of **Inogatran** have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Activity of Inogatran

| Parameter                                                                     | Value                        | Species      | Source |
|-------------------------------------------------------------------------------|------------------------------|--------------|--------|
| Ki (Thrombin<br>Inhibition)                                                   | 15 x 10 <sup>-9</sup> mol/L  | Human        | [5]    |
| IC50 (Thrombin-<br>induced platelet<br>aggregation)                           | 17 x 10 <sup>-9</sup> mol/L  | Human        | [5]    |
| Concentration to double Thrombin Time (TT)                                    | 20 x 10 <sup>-9</sup> mol/L  | Human Plasma | [5]    |
| Concentration to<br>double Activated<br>Partial Thromboplastin<br>Time (aPTT) | 1.2 x 10 <sup>-6</sup> mol/L | Human Plasma | [5]    |
| Concentration to double Prothrombin Time (PT)                                 | 4 x 10 <sup>-6</sup> mol/L   | Human Plasma | [5]    |

Table 2: Pharmacokinetic Properties of Inogatran



| Parameter                           | Value                      | Species                        | Source |
|-------------------------------------|----------------------------|--------------------------------|--------|
| Half-life (intravenous)             | ~10 min                    | Rat                            | [2]    |
| Half-life (intravenous)             | ~35 min                    | Dog                            | [2]    |
| Half-life (intravenous)             | ~20 min                    | Cynomolgus Monkey              | [2]    |
| Oral Bioavailability                | Low and dose-<br>dependent | Rat, Dog,<br>Cynomolgus Monkey | [2]    |
| Plasma Protein<br>Binding           | 20-28%                     | Rat, Dog, Human                | [2]    |
| Blood-Plasma<br>Concentration Ratio | 0.39-0.56                  | Not specified                  | [2]    |

## **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the evaluation of **Inogatran**.

## In Vitro Thrombin Inhibition and Clotting Assays

Objective: To determine the inhibitory effect of **Inogatran** on thrombin activity and its impact on plasma clotting times.

#### Methodology:

- Thrombin Inhibition (Ki): Standard chromogenic substrate assays are utilized. A known concentration of purified human thrombin is incubated with varying concentrations of Inogatran. A chromogenic substrate for thrombin is then added, and the rate of substrate cleavage is measured spectrophotometrically. The Ki is determined by analyzing the enzyme kinetics, typically using Dixon or Cheng-Prusoff equations.
- Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time
   (PT): These assays are performed using citrated human plasma.
  - For TT, a standard amount of thrombin is added to the plasma pre-incubated with different concentrations of **Inogatran**, and the time to clot formation is measured.



- For aPTT, an activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids are added to the plasma with **Inogatran**, followed by calcium chloride to initiate clotting. The time to clot formation is recorded.
- For PT, tissue factor (thromboplastin) is added to the plasma with Inogatran, followed by calcium chloride, and the clotting time is measured.

## **Canine Electrolytic Injury Model of Venous Thrombosis**

Objective: To evaluate the in vivo antithrombotic efficacy of **Inogatran** in a model that mimics clinical venous thrombosis.

#### Methodology:

- Animal Preparation: Anesthetized dogs are surgically prepared to expose a femoral vein.
- Thrombus Induction: An electrolytic injury is induced by applying a small electrical current to the exposed vein, which damages the endothelium and initiates thrombus formation.
- Drug Administration: **Inogatran** is administered intravenously, typically as a bolus followed by a continuous infusion, at various dose levels.
- Efficacy Measurement: The primary endpoints are the time to vessel occlusion, as monitored by a flow probe, and the final weight of the thrombus formed. Coagulation parameters such as aPTT, TT, and PT are also measured from blood samples taken during the experiment.

# **Signaling Pathways**

**Inogatran**'s primary mechanism of action is the direct, competitive inhibition of thrombin. By blocking the active site of thrombin, **Inogatran** prevents the cleavage of fibrinogen to fibrin, a critical step in the coagulation cascade. Furthermore, by inhibiting thrombin, **Inogatran** indirectly modulates thrombin-mediated cell signaling, primarily through Protease-Activated Receptors (PARs).

Thrombin is a potent activator of PARs, particularly PAR-1, on platelets, endothelial cells, and other cell types. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.





#### Click to download full resolution via product page

Caption: **Inogatran** inhibits thrombin, preventing PAR-1 activation and downstream signaling.

The diagram above illustrates the simplified signaling pathway initiated by thrombin through PAR-1, leading to platelet activation. **Inogatran**, by inhibiting thrombin, effectively blocks this entire cascade at its origin.

### Conclusion

**Inogatran** is a potent and selective thrombin inhibitor with well-characterized in vitro and in vivo activities. The quantitative data and experimental models described in this guide provide a solid foundation for researchers and drug development professionals. Understanding its mechanism of action, including the downstream effects on thrombin-mediated signaling pathways, is critical for the continued exploration of its therapeutic potential in thrombotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ashpublications.org [ashpublications.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. apexbt.com [apexbt.com]



- 4. Thrombin signalling and protease-activated receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- To cite this document: BenchChem. [Inogatran: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133910#inogatran-iupac-name-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com